3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine
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Overview
Description
3-(Trifluoromethyl)-7-oxabicyclo[221]heptan-2-amine is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an oxabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves a series of organic reactions. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic core from simple starting materials under mild conditions . This reaction is catalyzed by chiral tertiary amines and proceeds through hydrogen bond catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating neurotransmission . This action is relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a similar bicyclic structure.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with similar structural motifs.
Uniqueness
What sets 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C7H10F3NO |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4(12-3)6(5)11/h3-6H,1-2,11H2 |
InChI Key |
YAYUOBVPQMTBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(F)(F)F)N |
Origin of Product |
United States |
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